3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride
Description
3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride is a substituted propanamine derivative featuring a benzyloxy group at the para position of the phenyl ring. The benzyloxy group introduces enhanced lipophilicity compared to simpler substituents like methoxy, which may influence pharmacokinetic behavior such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15;/h1-3,5-6,8-11H,4,7,12-13,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOJRVIGVMRJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets. The hydrochloride salt form enhances its solubility in biological systems.
The biological activity of 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine oxidase (MAO) inhibitor, which is crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound may increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Monoamine Oxidase Inhibition : The compound has shown potential as a reversible inhibitor of MAO B, with selectivity over MAO A. In vitro studies indicated IC50 values in the low nanomolar range, suggesting high potency.
- Antifungal Activity : In studies involving various fungal strains, 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride exhibited significant antifungal properties, particularly against Fusarium oxysporum and Rhizoctonia solani.
Case Studies
- Monoamine Oxidase Inhibition :
- Antifungal Efficacy :
Data Tables
| Biological Activity | IC50 Value (nM) | Selectivity Ratio (A/B) |
|---|---|---|
| MAO B Inhibition | 1.4 | >71,400 |
| Antifungal Activity (Fusarium oxysporum) | 10 µg/mL | N/A |
Research Findings
Recent studies have focused on optimizing the structure of compounds related to 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride to enhance their biological activity. Modifications to the benzyloxy group have been explored to improve binding affinity and selectivity for MAO B.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity (LogP): The benzyloxy derivative likely exhibits moderate LogP (~3.5), lower than the bis-methoxy analog (LogP 4.84) due to steric hindrance from the benzyl group . Methoxyphenoxy derivatives show reduced LogP (e.g., 2.93 for 4-methoxyphenoxy) due to polar oxygen linkages .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) may enhance metabolic stability but reduce solubility.
Q & A
Q. What are the optimized synthetic routes for 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. Key steps include:
- Reductive amination : Reacting 3-[4-(benzyloxy)phenyl]propanal with ammonia or ammonium chloride under hydrogen gas in the presence of a catalyst (e.g., Pd/C or Raney Ni) .
- Nucleophilic substitution : Using benzyloxy-substituted aryl halides with propan-1-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Critical parameters include temperature control (50–80°C), reaction time (12–24 hours), and purification via recrystallization (ethanol/water mixtures) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Thin-layer chromatography (TLC) with silica gel plates (eluent: chloroform/methanol 9:1) to monitor reaction progress .
- Nuclear magnetic resonance (NMR) : ¹H NMR (DMSO-d₆) for verifying benzyloxy (δ 4.9–5.1 ppm) and amine protons (δ 1.5–2.5 ppm); ¹³C NMR for carbonyl and aromatic carbons .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (expected [M+H]⁺: ~274.1) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity assessment (>95%) .
Advanced Research Questions
Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties?
Methodological Answer: The benzyloxy moiety enhances lipophilicity, improving blood-brain barrier permeability but reducing aqueous solubility. To evaluate:
- LogP measurement : Use shake-flask method (octanol/water) or computational tools (e.g., PubChem’s XLogP3) .
- Solubility assays : Perform equilibrium solubility tests in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability .
- Impurity profiling : Employ high-resolution LC-MS to identify byproducts (e.g., debenzylated derivatives) and quantify using reference standards .
- Dose-response validation : Replicate studies across multiple labs with blinded samples to eliminate observer bias .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer: Focus on modifying key substituents:
- Benzyloxy substitution : Replace with methoxy, ethoxy, or halogens to assess electronic effects on receptor binding .
- Amine chain length : Synthesize analogs with ethyl or butyl chains to study steric effects .
- In vitro assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer: Impurities like deaminated byproducts or residual solvents require sensitive detection:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
